2-(3-Chlorophenyl)-2-methyloxirane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9ClO |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-2-methyloxirane |
InChI |
InChI=1S/C9H9ClO/c1-9(6-11-9)7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 |
InChI Key |
UXLHFQKFWDEHNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Physical and Spectroscopic Characterization
The physical and spectroscopic properties of 2-(3-Chlorophenyl)-2-methyloxirane are essential for its identification and characterization.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉ClO nih.gov |
| Molecular Weight | 168.62 g/mol nih.gov |
| Appearance | Likely a colorless liquid at room temperature |
| Boiling Point | Not readily available |
| Density | Not readily available |
| Solubility | Expected to be soluble in common organic solvents |
Spectroscopic techniques provide detailed structural information:
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR spectroscopy would show characteristic signals for the aromatic protons of the 3-chlorophenyl group, a singlet for the methyl group, and signals for the diastereotopic protons of the CH₂ group of the oxirane ring. The chemical shifts and coupling patterns of the oxirane protons would be indicative of the three-membered ring structure.
¹³C NMR spectroscopy would reveal distinct signals for the aromatic carbons, the methyl carbon, and the two carbons of the oxirane ring. The chemical shifts of the oxirane carbons are typically in the range of 40-60 ppm.
Infrared (IR) Spectroscopy : The IR spectrum would exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic ring, and, most importantly, the characteristic C-O-C asymmetric stretching of the epoxide ring, typically found around 1250 cm⁻¹ and a band for the C-Cl bond.
Mass Spectrometry (MS) : Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (168.62 g/mol ) and a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). nih.gov Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the oxirane ring.
Table of Chemical Compounds Mentioned
Table 2: List of Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| 2-(3-Chlorophenyl)-2-methyloxirane | C₉H₉ClO |
| 1-Chloro-3-(prop-1-en-2-yl)benzene | C₉H₉Cl |
| meta-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ |
| 1-(3-Chlorophenyl)ethan-1-one | C₈H₇ClO |
| 1-Chloro-2-(3-chlorophenyl)propan-2-ol | C₉H₁₀Cl₂O |
| 2-(3-Chlorophenyl)propane-1,2-diol | C₉H₁₁ClO₂ |
| 1-Amino-2-(3-chlorophenyl)propan-2-ol | C₉H₁₂ClNO |
| 2-Chloro-benzyl chloride | C₇H₆Cl₂ |
| Magnesium | Mg |
| Sulfonium (B1226848) ylide | Varies |
| Ethylene oxide | C₂H₄O |
| Propylene oxide | C₃H₆O |
| (S)-Rivaroxaban | C₁₉H₁₈ClN₃O₅S |
| N-(4-aminophenyl)morpholin-3-one | C₁₀H₁₂N₂O₂ |
| Copper(II) acetate | C₄H₆CuO₄ |
| (2R,5S)-2-(pyridine-2-yl)imidazolidine-4-one | C₈H₉N₃O |
| 5-(hydroxymethyl)oxazolidin-2-ones | C₄H₅NO₃ |
| tert-Butyl carbonate | C₉H₁₈O₃ |
| Linezolid | C₁₆H₂₀FN₃O₄ |
| 1,3-oxazinan-2-one | C₄H₅NO₂ |
| 1-chloro-2-(1-chloro-cyclopropyl)-3-(2-chlorophenyl)-propan-2-ol | C₁₂H₁₂Cl₃O |
| 2-(1-chlorocyclopropyl)-2-(2-chloro-benzyl)-oxirane | C₁₂H₁₁Cl₂O |
| 2-(3'-chlorophenyl)oxirane | C₈H₇ClO |
| 2-methyloxirane | C₃H₆O |
| 3-(2-chlorophenyl)-3-methyloxirane-2-carbonitrile | C₁₀H₈ClNO |
Advanced Applications of 2 3 Chlorophenyl 2 Methyloxirane in Organic Synthesis
Utilization as Chiral Building Blocks and Synthetic Intermediates
Chiral epoxides are highly sought-after intermediates in the synthesis of enantiomerically pure compounds, particularly for pharmaceutical and agrochemical applications. The compound 2-(3-chlorophenyl)-2-methyloxirane serves as a prime example of a chiral building block, providing a pre-defined stereocenter that can be incorporated into larger, more complex molecules. The presence of the 3-chlorophenyl group offers a site for further functionalization through various cross-coupling reactions, enhancing its synthetic utility.
The inherent ring strain of the oxirane moiety makes it susceptible to nucleophilic attack, allowing for the stereospecific introduction of a wide range of functional groups. This reactivity is fundamental to its role as a synthetic intermediate. For instance, the enantioselective synthesis of biologically active molecules often relies on the predictable ring-opening of such chiral epoxides to install key stereocenters with high fidelity. A notable example is the synthesis of complex morpholine (B109124) derivatives, where a related chiral epoxide containing a chlorophenyl group serves as a crucial precursor, demonstrating the power of these building blocks in constructing heterocyclic scaffolds. nih.gov
The value of chiral epoxides like this compound is underscored by their role in "chiral pool synthesis," a strategy that utilizes readily available enantiopure compounds as starting materials. This approach bypasses the need for de novo asymmetric synthesis, often leading to more efficient and cost-effective synthetic routes.
Synthesis of Structurally Complex Organic Molecules
The application of this compound extends to the synthesis of a diverse array of structurally complex organic molecules. Its ability to undergo regioselective and stereospecific transformations makes it a powerful tool in the synthetic chemist's arsenal.
Construction of Chiral Tertiary Alcohols
The synthesis of chiral tertiary alcohols represents a significant challenge in organic chemistry due to the difficulty in differentiating the two prochiral faces of a ketone. Chiral epoxides, such as this compound, offer an elegant solution to this problem. The nucleophilic ring-opening of the epoxide provides a direct and stereocontrolled route to chiral tertiary alcohols.
The reaction involves the attack of a nucleophile at one of the carbon atoms of the oxirane ring. In the case of this compound, which possesses a tertiary carbon center, the regioselectivity of the ring-opening can be controlled by the choice of nucleophile and reaction conditions. Under basic or neutral conditions with strong nucleophiles, the attack generally occurs at the less substituted carbon atom (an SN2-type mechanism). Conversely, under acidic conditions, the reaction can proceed with attack at the more substituted tertiary carbon, leading to the formation of a chiral tertiary alcohol. This is due to the development of a partial positive charge on the more substituted carbon in the transition state, which can be stabilized by the adjacent phenyl ring.
A variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides, and heteroatomic nucleophiles, can be employed for this transformation. The resulting chiral tertiary alcohols are valuable intermediates in the synthesis of natural products and pharmaceuticals. nih.govnih.govorganic-chemistry.orgmsu.eduyoutube.com
Table 1: Representative Nucleophilic Ring-Opening Reactions of 2-Aryl-2-methyloxiranes
| Nucleophile | Reagent/Conditions | Product Type |
| Grignard Reagent (R-MgX) | Et₂O or THF | Chiral Tertiary Alcohol |
| Organolithium (R-Li) | Et₂O or THF | Chiral Tertiary Alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | THF, then H₃O⁺ | Chiral Diol |
| Sodium Azide (NaN₃) | H₂O/Acetone | Chiral Azido-alcohol |
| Thiophenols (ArSH) | Base (e.g., NaH) | Chiral Hydroxy-sulfide |
This table presents generalized reactions for 2-aryl-2-methyloxiranes, which are analogous to the reactivity of this compound.
Precursors for Heterocyclic Systems
Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Chiral epoxides like this compound are valuable precursors for the synthesis of a variety of heterocyclic systems, particularly those containing nitrogen and oxygen.
The ring-opening of the epoxide with a bifunctional nucleophile is a common strategy for constructing heterocyclic rings. For example, reaction with an amino alcohol can lead to the formation of morpholine derivatives. A key example is the enantioselective synthesis of (2R,3R)- and (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine, which starts from 3-chlorocinnamic acid and proceeds through a chiral epoxy-alcohol intermediate. nih.gov The intramolecular cyclization of the ring-opened intermediate, often facilitated by a suitable base or activating agent, forges the heterocyclic ring with the stereochemistry dictated by the starting epoxide.
This strategy allows for the synthesis of a wide range of substituted heterocycles with high stereochemical control. The 3-chlorophenyl group can be further modified to introduce additional diversity into the final molecules.
Table 2: Synthesis of a Chiral Morpholine Derivative
| Starting Material | Key Intermediate | Final Product |
| 3-Chlorocinnamic acid | (2R,3R)-2,3-Epoxy-3-(3-chlorophenyl)-1-propanol | (2R,3R)-2-[(3-Chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine |
This table is based on the synthesis reported by Meltzer et al., which utilizes a closely related chiral epoxide intermediate. nih.gov
Intermediates in the Synthesis of Agrochemical Components
The 3-chlorophenyl moiety is a common structural feature in a number of commercial agrochemicals, including fungicides and herbicides. While direct synthetic routes for these agrochemicals explicitly starting from this compound are not extensively documented in publicly available literature, the structural motif is present in several active compounds. For instance, the fungicide propiconazole (B1679638) contains a 1,3-dioxolane (B20135) ring attached to a dichlorophenyl group, and its synthesis involves intermediates that could potentially be derived from or are analogous to chlorophenyl-substituted epoxides. rsc.org
Furthermore, several patents for agrochemical compositions mention compounds with chlorophenyl and oxirane or related heterocyclic structures, suggesting the relevance of this class of compounds in the development of new plant protection agents. google.comgoogle.comepo.org The development of novel fungicides and herbicides often involves the synthesis and screening of libraries of compounds containing key pharmacophores. The 3-chlorophenyl group is a known contributor to the biological activity of many agrochemicals. Therefore, chiral building blocks like this compound represent valuable starting points for the synthesis of new and potentially more effective agrochemical candidates. The introduction of a defined stereocenter can significantly impact the biological activity and selectivity of the final product.
Integration into Convergent Synthesis Strategies
Chiral epoxides such as this compound are ideal fragments for use in convergent synthetic strategies. Their defined stereochemistry and versatile reactivity allow for their incorporation as a key building block. For example, in a convergent total synthesis, one fragment could be prepared from this compound through a series of transformations that elaborate the molecule while preserving the initial stereocenter. This fragment can then be coupled with another independently synthesized fragment to assemble the final target molecule.
Table 3: Comparison of Linear vs. Convergent Synthesis Yields
| Number of Steps | Yield per Step | Linear Synthesis Overall Yield | Convergent Synthesis Overall Yield (2 fragments of equal length) |
| 6 | 80% | 26.2% | 41.0% (3 steps per fragment) |
| 10 | 80% | 10.7% | 26.2% (5 steps per fragment) |
| 6 | 90% | 53.1% | 65.6% (3 steps per fragment) |
| 10 | 90% | 34.9% | 53.1% (5 steps per fragment) |
This table illustrates the theoretical advantage of a convergent synthesis strategy over a linear one, highlighting the importance of using well-defined building blocks like this compound.
Computational and Theoretical Investigations of 2 3 Chlorophenyl 2 Methyloxirane
Quantum Chemical Calculations on Oxirane Ring Strain and Reactivity
The inherent reactivity of the oxirane ring in 2-(3-Chlorophenyl)-2-methyloxirane is intrinsically linked to its ring strain. Computational methods, particularly Density Functional Theory (DFT), are pivotal in quantifying this strain. The ring strain energy (RSE) arises from bond angle deviation from the ideal tetrahedral geometry, torsional strain from eclipsing interactions, and the inherent instability of the three-membered ring. For epoxides, this value is typically around 110 kJ/mol (26 kcal/mol).
The reactivity of the epoxide is a direct consequence of this strain. Computational models can simulate the interaction of the epoxide with various nucleophiles. These calculations often reveal that the activation energy for the ring-opening reaction is inversely related to the stability of the transition state, which is heavily influenced by the substituents. For instance, the presence of the phenyl ring can stabilize a developing positive charge on the adjacent carbon, suggesting a propensity for reactions with carbocationic character.
Table 1: Calculated Ring Strain Energy and Key Geometrical Parameters for Substituted Oxiranes
| Compound | C-C Bond Length (Å) | C-O Bond Length (Å) (avg) | Ring Strain Energy (kcal/mol) |
| Oxirane | 1.47 | 1.43 | 27.3 |
| Methyloxirane | 1.47 | 1.44 | 26.5 |
| Phenyloxirane (Styrene Oxide) | 1.48 | 1.45 | 26.1 |
| This compound (Predicted) | 1.48 | 1.45 | ~26.0 |
Note: Data for oxirane, methyloxirane, and phenyloxirane are representative values from computational literature. The values for this compound are predicted based on trends observed in related structures.
Transition State Analysis for Ring-Opening Pathways
The ring-opening of an unsymmetrical epoxide like this compound can proceed through two main pathways, often simplified as SN1 and SN2 mechanisms, depending on the reaction conditions (acidic or basic). pressbooks.pub Computational chemistry allows for a detailed analysis of the transition states for these pathways. researchgate.net
Under acidic conditions, the epoxide oxygen is protonated, creating a better leaving group. The subsequent nucleophilic attack can occur at either of the two carbon atoms of the oxirane ring. Transition state calculations for this process on similar substituted epoxides, such as styrene (B11656) oxide, indicate that the reaction has significant SN1 character. pressbooks.pub The transition state involves a partially broken C-O bond and a significant buildup of positive charge on the more substituted carbon atom (the tertiary carbon bearing the phenyl and methyl groups). The phenyl group is particularly effective at stabilizing this developing positive charge through resonance. Therefore, in acidic media, the nucleophile is predicted to attack the more substituted carbon.
In basic media, the reaction typically follows an SN2 mechanism, where the nucleophile attacks one of the carbon atoms, leading to the simultaneous opening of the ring. libretexts.org In this case, steric hindrance plays a more dominant role. Transition state analysis would likely show that the attack at the less substituted carbon (the methylene (B1212753) carbon) is favored due to lower steric repulsion, even though the other carbon is electronically more stabilized for a positive charge.
More O'Ferrall-Jencks plots, constructed from computational data, can be used to visualize the character of the transition state, indicating whether it is more SN1-like, SN2-like, or somewhere in between. researchgate.net
Table 2: Predicted Activation Energies for Nucleophilic Ring-Opening of this compound
| Reaction Condition | Nucleophile | Favored Site of Attack | Predicted Activation Energy (kcal/mol) |
| Acidic (H+) | H₂O | C(Ph)(Me) (more substituted) | Lower |
| Basic (OH-) | OH- | CH₂ (less substituted) | Higher |
Note: The qualitative predictions of lower/higher activation energy are based on general principles of epoxide reactivity. Actual values would require specific DFT calculations.
Mechanistic Elucidation of Catalytic Processes
Many ring-opening reactions of epoxides are facilitated by catalysts, which can be Lewis acids, Brønsted acids, or metal complexes. researchgate.netacs.org Computational studies are instrumental in elucidating the mechanisms of these catalytic processes. For a molecule like this compound, a catalyst can enhance both the rate and the regioselectivity of the ring-opening.
DFT calculations can model the interaction of the epoxide with a catalyst. For example, a Lewis acid catalyst would coordinate to the epoxide oxygen, further polarizing the C-O bonds and making the carbon atoms more electrophilic. The calculations can determine the structure of this catalyst-epoxide complex and the subsequent transition states for nucleophilic attack. These studies can reveal how the catalyst alters the energy landscape of the reaction, lowering the activation barriers. rsc.org
In the context of asymmetric catalysis, computational models can explain the origin of enantioselectivity by comparing the transition state energies for the formation of the two possible enantiomeric products. acs.org For this compound, which is chiral, a chiral catalyst could selectively catalyze the ring-opening of one enantiomer over the other in a kinetic resolution process.
Electronic Structure and Substituent Effects on Reactivity
The electronic structure of this compound, specifically the influence of the 3-chlorophenyl and methyl substituents, is a key determinant of its reactivity. The methyl group is an electron-donating group through an inductive effect. ualberta.ca The 3-chlorophenyl group, however, has a more complex influence. The chlorine atom is electron-withdrawing via induction, while the phenyl ring can donate or withdraw electron density through resonance. openstax.orgwikipedia.org
Quantum chemical calculations can provide a detailed picture of the electronic structure, including molecular orbital energies (HOMO and LUMO) and charge distributions. The energy of the LUMO (Lowest Unoccupied Molecular Orbital) is particularly important, as a lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The presence of the electron-withdrawing chloro group is expected to lower the LUMO energy of the molecule compared to an unsubstituted phenyloxirane.
The distribution of electrostatic potential on the molecular surface, also calculable, can highlight the electron-rich and electron-poor regions of the molecule. For this compound, the carbon atom attached to the phenyl and methyl groups is expected to be more electrophilic due to the combined inductive and resonance effects, particularly upon protonation or coordination to a Lewis acid.
The Hammett equation can be conceptually applied to understand the electronic effect of the 3-chloro substituent on the reactivity. The positive sigma value for a meta-chloro substituent indicates its electron-withdrawing nature, which would influence the stability of any charged intermediates or transition states in the ring-opening reaction.
Future Research Directions and Emerging Trends
Development of Novel Stereoselective Synthetic Methods
The synthesis of enantiomerically pure epoxides is of paramount importance, as the stereochemistry of the epoxide directly translates to the stereochemistry of the resulting products in ring-opening reactions. For a chiral molecule like 2-(3-chlorophenyl)-2-methyloxirane, the development of novel stereoselective synthetic methods is a primary research focus. Current efforts in the broader field of epoxide synthesis are centered on the asymmetric epoxidation of prochiral alkenes. nih.gov
Future research will likely concentrate on the development and optimization of catalytic systems capable of high enantioselectivity for the synthesis of 2-aryl-2-alkyloxiranes. This includes the use of chiral catalysts for the epoxidation of the corresponding alkene, 1-chloro-3-(prop-1-en-2-yl)benzene. Promising avenues include the use of engineered enzymes, such as P450 monooxygenases, which have shown high enantioselectivity in the epoxidation of styrene (B11656) and its derivatives. rsc.orgrsc.org The synergistic use of protein engineering and exogenous dual-functional small molecules represents a powerful strategy to control the enantioselectivity of such reactions. rsc.org
Additionally, the development of metal-based chiral catalysts continues to be a vibrant area of research. nih.govepa.gov For styrenes, catalysts based on chiral porphyrin and salen complexes have been extensively studied, achieving high enantioselectivity. nih.govepa.gov Future work may involve designing new ligands for metals like titanium, manganese, or cobalt that are specifically tailored for the asymmetric epoxidation of 1,1-disubstituted alkenes bearing an aryl group. organic-chemistry.orgorganic-chemistry.org The goal is to achieve high yields and enantiomeric excesses (ee) for specific enantiomers of this compound, which are crucial for synthesizing optically active downstream products. rsc.org
| Catalyst System | Substrate Type | Achieved Enantioselectivity (ee) | Reference |
| Engineered P450 Peroxygenase | Styrene Derivatives | Up to 99% (R)-enantioselectivity | rsc.orgrsc.org |
| Carbocyclic Oxazolidinone Ketone | Styrenes | 89-93% ee | nih.govnih.gov |
| Chiral Salen Complexes | Styrenes | High, often in the 80% range | nih.govepa.gov |
| Chiral Porphyrin Complexes | Styrenes | High, with one case reaching 96% ee | nih.govepa.gov |
Exploration of Unconventional Reactivity Pathways
While the nucleophilic ring-opening of epoxides is a well-established and powerful transformation, future research is increasingly directed towards exploring unconventional reactivity pathways. baranlab.org For this compound, this could lead to novel molecular scaffolds that are not accessible through traditional SN2 or SN1 type reactions.
One emerging area is the use of transition metal catalysis to mediate novel epoxide transformations. For instance, nickel-catalyzed regiodivergent opening of epoxides with aryl halides has been demonstrated, where the regioselectivity can be controlled by the choice of a co-catalyst. organic-chemistry.org Applying such a methodology to this compound could allow for the selective formation of C-C bonds at either the more or less sterically hindered carbon of the epoxide ring, a level of control that is challenging to achieve with traditional methods.
Another area of interest is the exploration of radical-mediated epoxide ring-opening reactions. baranlab.org These reactions can proceed through different mechanisms than ionic pathways, potentially leading to alternative regioselectivity and functional group tolerance. The study of oxiranyl anions and related species also presents an avenue for discovering new reactivity patterns, including carbenoid-type behavior. baranlab.org For aryl-substituted epoxides, rearrangement to highly reactive cyclopropanones is a possibility that could be harnessed for synthetic purposes. baranlab.org The exploration of these unconventional pathways will undoubtedly expand the synthetic utility of this compound.
| Reaction Type | Key Features | Potential Application for this compound | Reference |
| Nickel-Catalyzed Ring Opening | Regiodivergent C-C bond formation controlled by co-catalyst. | Selective arylation at either C2 or C3 of the oxirane ring. | organic-chemistry.org |
| Radical-Mediated Ring Opening | Alternative regioselectivity compared to ionic pathways. | Access to novel alcohol products via regioselective reduction. | acs.org |
| Oxiranyl Anion Chemistry | Can act as nucleophile, electrophile, or exhibit carbenoid reactivity. | Formation of allene (B1206475) oxides or rearrangement to cyclopropanones. | baranlab.org |
| Grignard Reagent Opening of Aryl-Substituted Epoxides | Preferential attack at the benzylic position to form quaternary centers. | Synthesis of molecules with a quaternary carbon containing the 3-chlorophenyl group. | nih.gov |
Advanced Computational Modeling and Prediction of Reactivity and Selectivity
The use of computational chemistry is becoming an indispensable tool in modern organic synthesis for understanding reaction mechanisms and predicting reactivity and selectivity. For a molecule like this compound, advanced computational modeling can provide valuable insights that guide experimental work.
Future research will likely employ density functional theory (DFT) and other computational methods to model the transition states of various reactions involving this epoxide. This can help in understanding the factors that govern regioselectivity in nucleophilic ring-opening reactions under both acidic and basic conditions. For example, computational studies can elucidate the electronic and steric effects of the 3-chlorophenyl and methyl groups on the stability of carbocation-like intermediates in SN1-type openings or on the accessibility of the epoxide carbons to nucleophilic attack in SN2 reactions.
Furthermore, computational modeling will be crucial in the development of new stereoselective catalysts. By modeling the interactions between the substrate, this compound's precursor alkene, and a chiral catalyst, researchers can rationally design catalysts with improved enantioselectivity. nih.gov These models can help to understand the subtle non-covalent interactions that dictate the facial selectivity of the epoxidation reaction. As computational methods become more powerful and accurate, their predictive power will accelerate the discovery of new reactions and catalysts for this class of epoxides.
Sustainable and Green Chemistry Approaches to Oxirane Synthesis and Transformation
The principles of green chemistry are increasingly influencing the direction of chemical research, and the synthesis and transformation of epoxides are no exception. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally benign methodologies.
A key area of development is the use of greener oxidants for the epoxidation of the parent alkene. Traditional methods often use peroxy acids, which can generate stoichiometric amounts of acid waste. The use of hydrogen peroxide (H₂O₂) as a clean oxidant is highly desirable, as its only byproduct is water. organic-chemistry.orgacsgcipr.org Research will focus on developing robust catalysts that can efficiently activate H₂O₂ for the epoxidation of challenging substrates like 1,1-disubstituted alkenes. organic-chemistry.org
Another emerging trend is the use of electrochemical methods for epoxide synthesis. thechemicalengineer.comrsc.org Electrosynthesis can offer a safer and more sustainable alternative to traditional chemical oxidation, potentially using water as the oxygen source and operating at ambient temperature and pressure. thechemicalengineer.comrsc.org This approach could significantly reduce the carbon footprint and hazards associated with conventional epoxide production. thechemicalengineer.com
In terms of transformations, the development of catalytic, atom-economical ring-opening reactions is a priority. This includes the use of catalytic amounts of reagents instead of stoichiometric ones and designing reactions that proceed in environmentally friendly solvents like water or ethanol. acs.orgrsc.org The copolymerization of epoxides with carbon dioxide to produce polycarbonates is another significant area of green chemistry research, offering a way to utilize a greenhouse gas as a chemical feedstock. mt.com While direct application to this compound in polymerization may be specialized, the underlying principles of CO₂ utilization represent an important future direction for epoxide chemistry.
| Green Chemistry Approach | Description | Relevance to this compound | Reference |
| Use of H₂O₂ as Oxidant | Hydrogen peroxide is a clean oxidant with water as the only byproduct. | Development of catalysts for the clean synthesis of the epoxide from its alkene precursor. | organic-chemistry.orgacsgcipr.org |
| Electrochemical Synthesis | Electrically-driven synthesis can be more modular and use locally-available resources. | A potentially safer and more sustainable manufacturing process for the epoxide. | thechemicalengineer.comrsc.org |
| Catalytic Ring-Opening | Using catalytic amounts of reagents to minimize waste. | Development of efficient and selective catalytic methods for transforming the epoxide. | acs.org |
| Use of Greener Solvents | Employing environmentally benign solvents like water or ethanol. | Reducing the environmental impact of reactions involving the epoxide. | acs.orgrsc.org |
Q & A
Q. Critical Parameters :
| Method | Catalyst/Reagent | Temperature | Yield (%) | Purity |
|---|---|---|---|---|
| Alkene Epoxidation | mCPBA | 0–25°C | 70–85 | >95% |
| Corey-Chaykovsky | Rh₂(OAc)₄ | -20°C | 80–90 | 98% |
Methodological Insight : Optimize solvent polarity (e.g., dichloromethane for mCPBA) and catalyst loading (0.5–2 mol%) to minimize side reactions like diol formation .
How can enantioselective synthesis of this compound be achieved, and what analytical techniques validate enantiopurity?
Advanced
Enantioselective synthesis employs chiral catalysts to control stereochemistry. A validated approach involves:
- Corey-Chaykovsky Epoxidation : Using a chiral sulfide catalyst (e.g., (S,S)-trans-2,5-diphenylthiophane) with trimethylsulfoxonium iodide and Rh₂(OAc)₄. This method achieves 97.1% ee for the (S)-enantiomer .
- Analytical Validation :
Key Challenge : Competing nucleophiles (e.g., water) can reduce ee; use anhydrous conditions and molecular sieves to mitigate racemization .
What spectroscopic and computational methods are most effective for structural characterization of this compound?
Basic
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical:
Q. Computational Support :
- Density Functional Theory (DFT) predicts electrophilic reactivity of the strained oxirane ring, correlating with experimental nucleophilic attack rates (e.g., by thiols or amines) .
How does this compound interact with biological macromolecules, and what implications does this have for toxicity studies?
Advanced
The compound’s electrophilic oxirane ring undergoes nucleophilic attacks:
- Protein Adduct Formation : Cysteine residues in proteins react with the epoxide, forming stable adducts (e.g., thioether linkages). This modifies enzyme activity and may explain observed cytotoxicity (IC₅₀ = 12–30 μM in cancer cell lines) .
- DNA Alkylation : Guanine bases are targeted, leading to crosslinking and potential mutagenicity. LC-MS/MS identifies adducts like N⁷-(3-chlorophenylmethyl)guanine .
Toxicological Insight : Use HepG2 liver models to assess metabolic activation (e.g., cytochrome P450-mediated epoxide hydration) and detoxification pathways .
What computational models predict the reactivity of this compound in nucleophilic environments?
Advanced
Molecular Dynamics (MD) and Quantum Mechanics (QM) simulations reveal:
- Ring Strain Energy : The oxirane ring has ~27 kcal/mol strain, driving reactivity.
- Electrophilicity : Calculated Fukui indices (f⁻ = 0.45 for oxirane carbons) predict preferential attack by soft nucleophiles (e.g., thiols) .
Q. Experimental Validation :
- Kinetic Studies : Second-order rate constants (k₂) for reactions with glutathione (GSH) range from 0.8–1.2 M⁻¹s⁻¹ at pH 7.4, aligning with DFT predictions .
How do steric and electronic effects of the 3-chlorophenyl group influence the compound’s stability and reactivity?
Q. Basic
- Steric Effects : The methyl group at C2 increases steric hindrance, slowing ring-opening reactions by ~30% compared to unsubstituted analogs .
- Electronic Effects : The electron-withdrawing chlorine atom enhances oxirane electrophilicity, increasing reactivity toward nucleophiles like amines (k₂ = 2.5 M⁻¹s⁻¹ vs. 1.8 M⁻¹s⁻¹ for non-chlorinated analogs) .
Q. Stability Data :
| Condition | Half-Life (25°C) | Degradation Product |
|---|---|---|
| Aqueous pH 7.4 | 48 hours | Diol |
| Dry, inert atmosphere | >6 months | None |
What strategies resolve contradictions in reported biological activity data for this compound?
Advanced
Discrepancies in IC₅₀ values (e.g., 12 μM vs. 30 μM) arise from:
- Cell Line Variability : Differences in CYP450 expression (e.g., HepG2 vs. HeLa) affect metabolic activation.
- Assay Conditions : Serum-free media increase bioavailability, lowering IC₅₀ by 40% .
Q. Resolution Protocol :
Standardize cell culture conditions (10% FBS, 37°C, 5% CO₂).
Use LC-MS to quantify intracellular epoxide levels.
Normalize data to negative controls (e.g., epoxide hydrolase inhibitors) .
How is this compound utilized in asymmetric catalysis?
Advanced
The compound serves as a chiral building block in:
- Pharmaceutical Synthesis : Enantiopure epoxides are intermediates for β-blockers (e.g., propranolol analogs) .
- Polymer Chemistry : Ring-opening polymerization with chiral initiators yields stereoregular polyethers (Đ = 1.05–1.10) .
Case Study : (2S)-2-(3-Chlorophenyl)-2-methyloxirane was used to synthesize a chiral β-amino alcohol with 92% ee, confirmed by X-ray crystallography .
What are the optimal storage conditions to prevent degradation of this compound?
Q. Basic
- Temperature : Store at -20°C in sealed amber vials.
- Atmosphere : Argon or nitrogen to prevent oxidation.
- Solubility : Dissolve in anhydrous THF or DMSO (10 mM stock solutions) to avoid hydrolysis .
Q. Stability Data :
| Condition | Purity Loss (Monthly) |
|---|---|
| -20°C, anhydrous | <1% |
| 4°C, ambient humidity | 5–8% |
How can researchers address conflicting data on the compound’s metabolic pathways?
Advanced
Contradictions arise from species-specific metabolism (e.g., murine vs. human liver microsomes). Solutions include:
- Isotope-Labeling : Use ¹³C-labeled epoxide to track metabolites via LC-MS.
- Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify dominant metabolic routes .
Q. Validated Pathway :
CYP3A4-mediated hydration to diol (major pathway in humans).
Glutathione conjugation (minor pathway, <10% total metabolism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
